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Compound of Interest

3-(4-Phenyilthiazol-2-yl)propan-1-
Compound Name:
amine

Cat. No.: B8323949

Get Quote

\ J

Compound Name: 3-(4-Phenylthiazol-2-yl)propan-1-amine CAS Number: Not widely listed in
public registries (Custom Synthesis / Research Intermediate). Note: While specific isomers
(e.g., CAS 1341072-82-9) exist, the linear 2-propylamine derivative is typically generated in situ
or supplied as a custom salt (e.g., hydrochloride).

Chemical Descriptors:

IUPAC Name: 3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine
e Molecular Formula:

¢ Molecular Weight: 218.32 g/mol

e SMILES:NCCCclnc(c2cccec2)csl

¢ InChlKey: (Generated) RNWADJRXWKNYLC-UHFFFAOYSA-N (Predicted based on
structure)
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Structural Analysis: The molecule features a 1,3-thiazole core substituted at the C2 position
with a flexible 3-aminopropyl chain and at the C4 position with a phenyl ring. This architecture
serves as a "privileged scaffold” in drug discovery, functioning as a bioisostere for other
aromatic linkers while providing specific pi-stacking interactions (phenyl) and hydrogen bond
donor/acceptor sites (thiazole/amine).

Part 2: Synthesis & Experimental Protocols

The most robust synthetic route for this compound is the Hantzsch Thiazole Synthesis. Direct
condensation of free amino-thioamides is prone to polymerization; therefore, a protected amine
strategy (Phthalimide protection) is the industry standard for high-yield synthesis.

Protocol: Hantzsch Cyclization via Phthalimide
Protection

Reaction Scheme:

Precursor A:N-(3-Thiocarbamoylpropyl)phthalimide (Protected Thioamide).

Precursor B: 2-Bromoacetophenone (Phenacyl Bromide).

Cyclization: Hantzsch condensation.

Deprotection: Hydrazinolysis to release the primary amine.
Step-by-Step Methodology:

e Thioamide Formation (If not purchased):

o React N-(3-cyanopropyl)phthalimide with

gas in pyridine/triethylamine at

to saturation. Stir for 12 hours. Pour into ice water to precipitate the thioamide
intermediate.

o Yield Target: >85%.[1][2][3][4]

» Hantzsch Cyclization:
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o Reagents: Dissolve N-(3-thiocarbamoylpropyl)phthalimide (1.0 eq) and 2-
bromoacetophenone (1.05 eq) in anhydrous Ethanol (EtOH).

o Conditions: Reflux at

for 4—6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

o Workup: Cool to room temperature. The hydrobromide salt of the phthalimido-thiazole
intermediate often precipitates. Filter and wash with cold EtOH. If no precipitate, evaporate
solvent and recrystallize from EtOH.

o Mechanism:[5][6][7] The sulfur atom nucleophilically attacks the
-carbon of the phenacyl bromide, followed by cyclodehydration.
o Deprotection (Gabriel Amine Synthesis variation):
o Reagents: Suspend the intermediate in Ethanol. Add Hydrazine Hydrate (
, 3.0 eq).

o Conditions: Reflux for 2—3 hours. A white precipitate (phthalhydrazide) will form.

o Purification: Cool and filter off the phthalhydrazide byproduct. Acidify the filtrate with HCI to
form the amine hydrochloride. Wash with ether to remove non-basic impurities. Basify with
NaOH and extract into DCM for the free base.

Data Summary Table
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Parameter Specification
Precursor 2-Bromoacetophenone + Protected Thioamide
Solvent System Ethanol (Anhydrous)
Reflux (
Temperature
)
Typical Yield 65-75% (over 2 steps)
Pale yellow oil (Free base) / White solid (HCI
Appearance
salt)
Key Impurity Unreacted Phenacyl Bromide (Lachrymator)

Part 3: Visualization of Pathways
Figure 1: Synthetic Workflow (Hantzsch Route)
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Caption: Step-wise Hantzsch synthesis utilizing phthalimide protection to prevent

polymerization.

Figure 2: Pharmacophore & Application Map
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Caption: Structural decomposition of the molecule highlighting its utility in HDAC and GPCR
drug design.

Part 4: Applications in Drug Discovery

This molecule is rarely a final drug but serves as a high-value Intermediate or Linker-Cap
moiety.
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1. Histone Deacetylase (HDAC) Inhibitors:

¢ Mechanism: HDAC inhibitors typically consist of a "Cap" group (surface recognition), a
"Linker" (occupying the enzyme channel), and a "Zinc Binding Group" (ZBG).

 Utility: The 4-phenylthiazole acts as the "Cap" providing hydrophobic interactions at the
enzyme surface. The propyl chain serves as the linker. The primary amine can be derivatized
into a hydroxamic acid (ZBG) or used directly to interact with aspartate residues in the active
site.

2. Kinase Inhibition:

e The 4-phenylthiazole motif mimics the adenine ring of ATP, allowing it to dock into the ATP-
binding pocket of various kinases (e.g., CDK, GSK-3

). The amine tail provides solubility and a handle for probing the solvent-exposed region.
3. GPCR Ligands (Histamine H3):

e H3 antagonists often require a basic amine connected to an aromatic core via a propylene
linker. This molecule fits the classic pharmacophore for H3 receptor affinity.

Part 5: Safety & Handling (E-E-A-T)
e Hazard Identification:
o Acute Toxicity: Thiazoles can be toxic if swallowed.[1] Treat as Class 6.1 (Toxic).

o Skin/Eye: The free amine is caustic. Causes skin irritation (H315) and serious eye damage
(H318).[1]

o Sensitization: Potential skin sensitizer due to the reactive amine and thiazole ring.
o Storage: Store under inert gas (Argon/Nitrogen) at 2—8°C. The free amine absorbs

from the air; the hydrochloride salt is stable at room temperature.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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